molecular formula C22H18Cl2O B13865295 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene CAS No. 153777-86-7

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene

Cat. No.: B13865295
CAS No.: 153777-86-7
M. Wt: 369.3 g/mol
InChI Key: UWRMGGWAVBMGAW-QURGRASLSA-N
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Description

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy)benzene
  • 2-Chloro-1,2-diphenylethylamine
  • 4-(2-Chloroethoxy)benzene

Uniqueness

1-(2-Chloro-1,2-diphenylethenyl)-4-(2-chloroethoxy

Properties

CAS No.

153777-86-7

Molecular Formula

C22H18Cl2O

Molecular Weight

369.3 g/mol

IUPAC Name

1-[(E)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene

InChI

InChI=1S/C22H18Cl2O/c23-15-16-25-20-13-11-18(12-14-20)21(17-7-3-1-4-8-17)22(24)19-9-5-2-6-10-19/h1-14H,15-16H2/b22-21+

InChI Key

UWRMGGWAVBMGAW-QURGRASLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=C(C=C3)OCCCl

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)OCCCl

Origin of Product

United States

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